1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 257.33 g/mol. It is recognized by its CAS number 1803611-15-5. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is classified as an amino acid derivative due to the presence of both carboxylic acid and amine functional groups.
The compound is primarily sourced from chemical suppliers and research laboratories specializing in organic synthesis. It falls under the category of pyrrolidine derivatives and is often utilized in pharmaceutical research and development due to its potential biological activity.
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves the following methods:
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts may be employed to enhance reaction efficiency. The purification of the final product typically involves crystallization or chromatography techniques.
The molecular structure of 1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid can be represented as follows:
The structure contains:
The compound's SMILES representation is CC(C)C1C(C(=O)O)CCN1C(=O)OC(C)(C)C, which provides insight into its connectivity and stereochemistry.
Reactions involving this compound are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors in metabolic pathways. The presence of both amine and carboxylic acid functional groups allows for hydrogen bonding and ionic interactions, which are crucial for binding to target sites.
This compound is stable under standard laboratory conditions but may react with strong acids or bases. Its solubility in organic solvents like ethanol or dichloromethane makes it suitable for various chemical reactions and applications.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4